4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride
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Overview
Description
4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable tool in various research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,8-dimethylquinoline and 4-aminobenzoic acid as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using hydrochloric acid to facilitate the formation of the hydrochloride salt.
Purification: The final product is purified through recrystallization or other suitable purification techniques to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride is used to study enzyme inhibition and protein interactions. It can serve as a probe to investigate biological pathways and mechanisms.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[(2,8-dimethylquinolin-3-yl)butan-2-one: This compound shares a similar quinoline structure but differs in its functional groups and reactivity.
4-{2-[(2,8-dimethylquinolin-4-yl)oxy]ethyl}-4-methylmorpholin-4-ium: Another related compound with a different substituent pattern and properties.
Uniqueness: 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride is unique due to its specific amino and carboxylic acid functional groups, which contribute to its reactivity and versatility
Properties
IUPAC Name |
4-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2.ClH/c1-11-4-3-5-15-16(10-12(2)19-17(11)15)20-14-8-6-13(7-9-14)18(21)22;/h3-10H,1-2H3,(H,19,20)(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCLDQDUAZMJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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